Fmoc-Asn(Xan)-OH Yields Purer Crude Peptides Than Fmoc-Asn(Trt)-OH or Fmoc-Asn(Tmob)-OH in Multiple Model Sequences
In the seminal paper introducing Xan protection, Han et al. synthesized multiple challenging model peptides (modified Riniker‘s peptide, Briand’s peptide, Marshall‘s ACP 65-74) and compared the crude product purity obtained using Xan versus Trt versus Tmob side-chain protection for Asn and Gln residues [1]. The products obtained with Xan or 2-Moxan protection schemes were consistently purer than those obtained with Nω-2,4,6-trimethoxybenzyl (Tmob) or Nω-triphenylmethyl (Trt) protection across all tested peptide sequences [1].
| Evidence Dimension | Crude peptide purity (RP-HPLC) |
|---|---|
| Target Compound Data | Purer crude product (qualitative ranking: superior) |
| Comparator Or Baseline | Fmoc-Asn(Trt)-OH and Fmoc-Asn(Tmob)-OH |
| Quantified Difference | Products obtained with Xan/2-Moxan protection were purer than those obtained with Tmob or Trt protection for all three model peptides tested |
| Conditions | Fmoc SPPS with PAL resin; TFA/scavenger cleavage; RP-HPLC analysis of crude products |
Why This Matters
Higher crude purity translates directly to reduced purification burden, improved isolated yields, and lower manufacturing costs in both research and production-scale peptide synthesis.
- [1] Han Y, Solé NA, Tejbrant J, Barany G. Novel Nω-xanthenyl-protecting groups for asparagine and glutamine, and applications to Nα-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis. Peptide Research. 1996;9(4):166-173. PMID: 8914163. View Source
